8-Hidroxiloxapina

Descripción general

Descripción

8-Hidroxi Loxapina es un metabolito de Loxapina, un medicamento antipsicótico que se utiliza principalmente para tratar la esquizofrenia y el trastorno bipolar . Loxapina pertenece a la clase de dibenzoxazepina y es estructuralmente similar a la clozapina . El compuesto 8-Hidroxi Loxapina se forma a través de la hidroxilación de Loxapina por la enzima citocromo P450 CYP1A2 .

Aplicaciones Científicas De Investigación

8-Hidroxi Loxapina tiene varias aplicaciones de investigación científica, incluyendo:

Análisis Bioquímico

Biochemical Properties

8-Hydroxyloxapine interacts with various enzymes and proteins. Loxapine displays high affinity for histamine, serotonin (5-HT), dopamine, and α1-adrenergic receptors . As a metabolite of loxapine, 8-Hydroxyloxapine may share similar biochemical properties.

Cellular Effects

8-Hydroxyloxapine, as a metabolite of loxapine, may influence cell function. Loxapine has been shown to have high affinity for the D2, intermediate affinity for the D1, D4, D5, 5-HT2C receptors, and a lack of affinity toward D3, 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that loxapine, the parent compound, is a dopamine antagonist and a serotonin 5-HT2 blocker . Therefore, 8-Hydroxyloxapine might exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that loxapine and its metabolites are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 8-Hydroxyloxapine in animal models. Studies on loxapine, the parent drug, have shown that systemic exposures of both drugs and their metabolites were consistently higher in long-term anesthetized model after all routes of administration .

Metabolic Pathways

8-Hydroxyloxapine is part of the metabolic pathway of loxapine, which involves extensive liver metabolism. Active metabolites include amoxapine and 8-hydroxyloxapine . Loxapine is a substrate of CYP1A2, CYP3A4, and CYP2D6 .

Transport and Distribution

In animals, loxapine and its metabolites, including 8-Hydroxyloxapine, are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys . Loxapine crosses the blood-brain barrier, and it is likely that 8-Hydroxyloxapine shares this property .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 8-Hidroxi Loxapina implica la hidroxilación de Loxapina. Esta reacción es típicamente catalizada por la enzima citocromo P450 CYP1A2 . Las condiciones de reacción incluyen la presencia de oxígeno y NADPH como cofactor.

Métodos de producción industrial: La producción industrial de 8-Hidroxi Loxapina sigue principios similares a la síntesis de laboratorio, pero a mayor escala. El proceso implica el uso de biorreactores donde la Loxapina se expone a la enzima citocromo P450 en condiciones controladas para garantizar una hidroxilación eficiente.

Análisis De Reacciones Químicas

Tipos de reacciones: 8-Hidroxi Loxapina sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Puede ocurrir una mayor oxidación, lo que lleva a la formación de otros metabolitos.

Reducción: Aunque menos común, las reacciones de reducción también pueden tener lugar en condiciones específicas.

Sustitución: El grupo hidroxilo en 8-Hidroxi Loxapina puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular en presencia de catalizadores.

Reducción: Los agentes reductores como el borohidruro de sodio se pueden utilizar.

Sustitución: Varios reactivos, incluidos los halógenos y los agentes alquilantes, pueden facilitar reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de metabolitos oxidados adicionales.

Reducción: Formación de derivados reducidos.

Sustitución: Formación de derivados sustituidos con diferentes grupos funcionales.

Mecanismo De Acción

El mecanismo de acción de 8-Hidroxi Loxapina implica su interacción con varios receptores de neurotransmisores en el cerebro. Actúa como antagonista en los receptores de dopamina D2 y serotonina 5-HT2 . Al bloquear estos receptores, 8-Hidroxi Loxapina ayuda a reducir los síntomas de la psicosis y la agitación. El compuesto también afecta otros sistemas de neurotransmisores, contribuyendo a su perfil farmacológico general .

Compuestos similares:

Loxapina: El compuesto padre del cual se deriva 8-Hidroxi Loxapina.

Amoxapina: Otro metabolito de Loxapina con propiedades farmacológicas similares.

Clozapina: Estructuralmente similar a la Loxapina y se utiliza en el tratamiento de la esquizofrenia.

Unicidad de 8-Hidroxi Loxapina: 8-Hidroxi Loxapina es único debido a su específica hidroxilación en la posición 8, lo que influye significativamente en su actividad farmacológica y perfil metabólico. A diferencia de su compuesto padre Loxapina, 8-Hidroxi Loxapina tiene interacciones distintas con los receptores de neurotransmisores, contribuyendo a sus únicos efectos terapéuticos y perfil de efectos secundarios .

Comparación Con Compuestos Similares

Loxapine: The parent compound from which 8-Hydroxy Loxapine is derived.

Amoxapine: Another metabolite of Loxapine with similar pharmacological properties.

Clozapine: Structurally similar to Loxapine and used in the treatment of schizophrenia.

Uniqueness of 8-Hydroxy Loxapine: 8-Hydroxy Loxapine is unique due to its specific hydroxylation at the 8th position, which significantly influences its pharmacological activity and metabolic profile. Unlike its parent compound Loxapine, 8-Hydroxy Loxapine has distinct interactions with neurotransmitter receptors, contributing to its unique therapeutic effects and side effect profile .

Propiedades

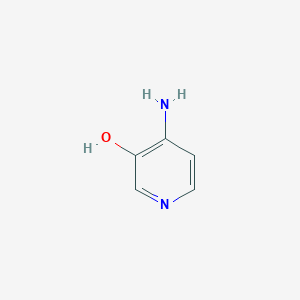

IUPAC Name |

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJRIWXLPIYFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210387 | |

| Record name | 8-Hydroxyloxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61443-77-4 | |

| Record name | 8-Hydroxyloxapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyloxapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXYLOXAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

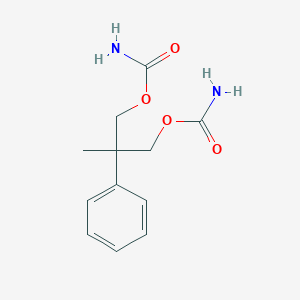

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

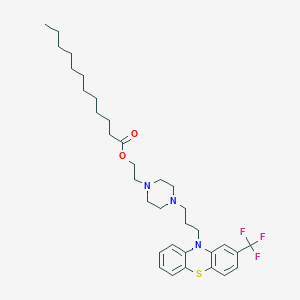

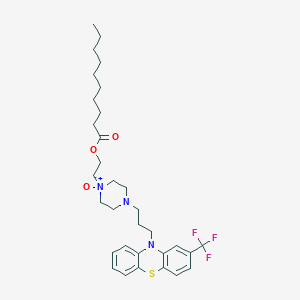

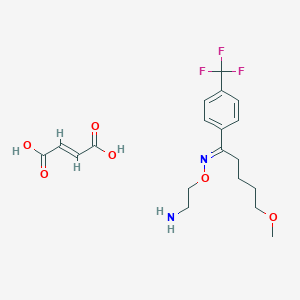

Feasible Synthetic Routes

Q1: How is 8-hydroxyloxapine formed in the body?

A: 8-hydroxyloxapine is primarily formed through the oxidative metabolism of loxapine by the cytochrome P450 enzyme, specifically CYP1A2, in the liver. [] This metabolic pathway represents a major route of loxapine elimination in humans.

Q2: Does 8-hydroxyloxapine possess any pharmacological activity?

A: Unlike its parent compound, loxapine, and the active metabolite 7-hydroxyloxapine, research suggests that 8-hydroxyloxapine is pharmacologically inactive. [] Despite its lack of activity, it is found in higher concentrations in plasma compared to 7-hydroxyloxapine following loxapine administration. []

Q3: Why is it important to quantify 8-hydroxyloxapine in biological samples?

A: While 8-hydroxyloxapine itself is inactive, its presence and concentration in plasma, alongside loxapine and 7-hydroxyloxapine, are crucial in evaluating the bioequivalence of different loxapine formulations. [] Monitoring these analytes provides a comprehensive understanding of how the drug is absorbed, metabolized, and eliminated by the body, ultimately impacting its efficacy and potential for drug-drug interactions.

Q4: What analytical techniques are available for measuring 8-hydroxyloxapine levels?

A: Several methods have been developed to quantify 8-hydroxyloxapine. One approach involves a solid-phase extraction procedure followed by analysis using wide-bore capillary gas chromatography with nitrogen-selective detection. [] This method has been successfully applied to monitor therapeutic and potentially toxic levels of trazodone, with 8-hydroxyloxapine serving as an internal standard. [] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to simultaneously quantify loxapine and its metabolites, including 8-hydroxyloxapine, in human plasma. [] This technique offers high sensitivity and selectivity for analyzing complex biological matrices.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)